molecular formula C8H12ClNO B177001 2-Amino-5-ethylphenol hydrochloride CAS No. 149861-22-3

2-Amino-5-ethylphenol hydrochloride

Cat. No. B177001
M. Wt: 173.64 g/mol
InChI Key: SZAJCDAIQPZDSA-UHFFFAOYSA-N
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Description

“2-Amino-5-ethylphenol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO . It is a white to yellow powder or crystals . It is used as a hair dye .


Molecular Structure Analysis

The InChI code for “2-Amino-5-ethylphenol hydrochloride” is 1S/C8H11NO.ClH/c1-2-6-3-4-7 (9)8 (10)5-6;/h3-5,10H,2,9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Amino-5-ethylphenol hydrochloride” has a molecular weight of 173.64 . It is a white to yellow powder or crystals . More detailed physical and chemical properties were not found in my web search.

Scientific Research Applications

2-Amino-5-ethylphenol hydrochloride is a chemical compound with the CAS Number: 149861-22-3 . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

  • Application Summary : 2-Amino-5-ethylphenol hydrochloride is used as an oxidative hair colouring agent precursor .
  • Methods of Application : The compound is incorporated into hair dye formulations. The intended maximum on-head concentration is 1.0% in oxidative hair dye formulations .

2-Amino-5-ethylphenol hydrochloride is a chemical compound with the CAS Number: 149861-22-3 . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

  • Application Summary : 2-Amino-5-ethylphenol hydrochloride is used as an oxidative hair colouring agent precursor .
  • Methods of Application : The compound is incorporated into hair dye formulations. The intended maximum on-head concentration is 1.0% in oxidative hair dye formulations .

2-Amino-5-ethylphenol hydrochloride is a chemical compound with the CAS Number: 149861-22-3 . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

  • Application Summary : 2-Amino-5-ethylphenol hydrochloride is used as an oxidative hair colouring agent precursor .
  • Methods of Application : The compound is incorporated into hair dye formulations. The intended maximum on-head concentration is 1.0% in oxidative hair dye formulations .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) .

properties

IUPAC Name

2-amino-5-ethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJCDAIQPZDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164418
Record name 2-Amino-5-ethylphenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethylphenol hydrochloride

CAS RN

149861-22-3
Record name Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149861-22-3
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Record name 2-Amino-5-ethylphenol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-ethylphenol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-ethylphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Amino-5-ethylphenol HCI
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-ETHYLPHENOL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

In a 500-mL 3-necked round bottom flask equipped with a stirrer, thermometer, and 15°-20° C. water bath was placed 40 g (0.264 moles, 1.0 equiv.) of 4-ethylnitrobenzene, 230 mL of methanol, 30 mL of water, 30.8 g (0.2904 moles, 1.1 equiv.) of benzaldehyde, and 36.6 g (0.561 moles, 4.25 equiv.) of zinc powder. The reaction mixture, with vigorous stirring, was cooled to 15°-20° C. and the dropwise addition of 79.2 (1.32 moles, 5.0 equiv.) of acetic acid was begun. The reaction mixture was allowed to exotherm to 34°-36° C., and the temperature was held there throughout the 30 minute addition period. When the addition was complete, the reaction temperature was held at 35° C. with a steam pot for 1 hour. The reaction flask was placed under full aspirator vacuum and the reaction mixture was stripped to about 1/3 volume. Xylene (100 mL) was added to the reaction mixture to azeotrope water from the reaction mixture. This azeotrope step was repeated 2 more times with fresh xylene. The zinc acetate salts were filtered off. The xylene/product liquors were stripped to an oil under aspirator vacuum. Dichloromethane (250 mL) was added to the product oil and cooled to 0° C. Via an addition funnel, 49.6 g (0.273 moles, 1.033 equiv.) of trichloroacetyl chloride was added maintaining the reaction temperature below 20° C. The resulting dark solution was warmed to 25° C. and held here for 15 minutes to form a compound of this invention having Formula (I). Acetic acid (44 mL) was added in one portion, followed by 27 g (0.32 moles, 1 equiv.) of concentrated hydrochloric acid. The reaction mixture was heated, and the low boiling liquid (lower than 50° C.) was distilled off. When the pot temperature reached 78°-80° C. and no more volatile liquids distilled, the reaction was allowed to reflux for 3 hours (at 78°-85° C.). The reaction was cooled to 50° C. and 600 mL of ethyl acetate was added in one portion. The dark solution was stirred and cooled to 15°-20° C. The 2-amino-5-ethylphenol hydrochloride came out of solution slowly. The mixture was stirred at 15°-20° C. for 30 minutes then collected and washed with ethyl acetate and heptane. The fluffy yellow-orange crystals were dried in a warm air oven overnight. The 24.4 g yield of 15 was 53.2% of the theoretical: MP 218° C.±2° C.; HPLC (area %) 78.0%; IR (KBr)16 (OH) 3.0μ and 7.0μ, (--NH2.HCl) 3.9μ and 5.25μ; NMR (DMSO-D6, Me4Si) δ1.1 (t,3H), 2.5 (q,2H), 6.65 (d, 1H), 6.9 (S, 1H), 7.3 (T, 2H), 10 (S, 2H), 10.7 (S, 1H); TLC (1 BuOAc, 2 PhCH3, 4 CHCl3), silica-gel-coated plates, viewed under short-wave UV light, major spot for 15, Rf =0.18.
Quantity
40 g
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100 mL
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30 mL
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230 mL
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30.8 g
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1.32 mol
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49.6 g
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27 g
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36.6 g
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44 mL
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